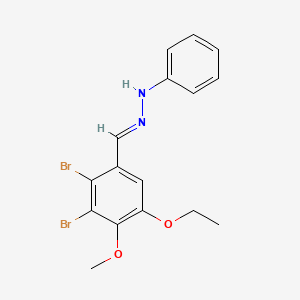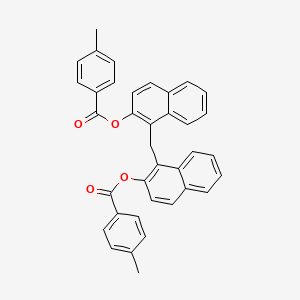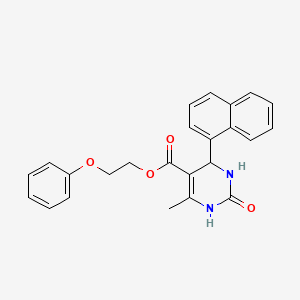
(1E)-1-(2,3-dibromo-5-ethoxy-4-methoxybenzylidene)-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, ethoxy, and methoxy groups attached to a benzaldehyde core, along with a phenylhydrazone moiety. Its molecular structure and reactivity make it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE typically involves multiple steps:
Bromination: The starting material, 5-ethoxy-4-methoxybenzaldehyde, undergoes bromination to introduce bromine atoms at the 2 and 3 positions. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Phenylhydrazone: The brominated product is then reacted with phenylhydrazine to form the hydrazone derivative. This step involves the condensation of the aldehyde group with phenylhydrazine under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE involves its interaction with specific molecular targets. The phenylhydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical reactions, impacting its biological and chemical behavior.
類似化合物との比較
Similar Compounds
3,5-Dibromo-2-methoxybenzaldehyde: Shares similar bromination and methoxy groups but lacks the ethoxy and phenylhydrazone moieties.
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde semicarbazone: Similar structure but with a semicarbazone group instead of a phenylhydrazone.
Uniqueness
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and the phenylhydrazone moiety makes it particularly versatile for various applications in synthetic and medicinal chemistry.
特性
分子式 |
C16H16Br2N2O2 |
|---|---|
分子量 |
428.12 g/mol |
IUPAC名 |
N-[(E)-(2,3-dibromo-5-ethoxy-4-methoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C16H16Br2N2O2/c1-3-22-13-9-11(14(17)15(18)16(13)21-2)10-19-20-12-7-5-4-6-8-12/h4-10,20H,3H2,1-2H3/b19-10+ |
InChIキー |
GQURDTWLNNBHGE-VXLYETTFSA-N |
異性体SMILES |
CCOC1=C(C(=C(C(=C1)/C=N/NC2=CC=CC=C2)Br)Br)OC |
正規SMILES |
CCOC1=C(C(=C(C(=C1)C=NNC2=CC=CC=C2)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10896995.png)
![5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896998.png)
![3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]](/img/structure/B10896999.png)

![Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10897004.png)
![ethyl {2-chloro-6-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10897012.png)
![Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10897025.png)
![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10897045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10897048.png)
![(2E)-2-(4-{2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)hydrazinecarboxamide](/img/structure/B10897049.png)

![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![5-(4-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897086.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)
